2,5-Dibromo-1,3-dimethylbenzene
Overview
Description
“2,5-Dibromo-1,3-dimethylbenzene” is a chemical compound with the molecular formula C8H8Br2 . It is a derivative of benzene, where two hydrogen atoms are replaced by bromine atoms and two other hydrogen atoms are replaced by methyl groups .
Synthesis Analysis
The synthesis of such compounds typically involves electrophilic aromatic substitution . In this process, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of “2,5-Dibromo-1,3-dimethylbenzene” consists of a benzene ring with two bromine atoms and two methyl groups attached to it . The molecular weight of this compound is 263.957 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,5-Dibromo-1,3-dimethylbenzene” include a density of 1.7±0.1 g/cm3, a boiling point of 261.7±35.0 °C at 760 mmHg, and a flash point of 125.0±25.2 °C .
Scientific Research Applications
Polymer Synthesis
2,5-Dibromo-1,3-dimethylbenzene plays a crucial role in the field of polymer science. For instance, it is used as an initiator in the ring-opening polymerization of ε-caprolactone, forming poly(ε-caprolactone) (PCL) macromonomers. These macromonomers, featuring a central 2,5-dibromo-1,4-diphenylene group, are utilized in Suzuki coupling reactions to synthesize poly(p-phenylenes) with PCL side chains. These polymers exhibit solubility in common organic solvents at room temperature, making them suitable for various applications (Yurteri et al., 2004).
Reaction Kinetics Studies
2,5-Dibromo-1,3-dimethylbenzene has been instrumental in comparative studies of reaction kinetics. For example, the bromination reactions of compounds like 2,5-dimethylterephthalonitrile are compared to those of 1,4-dimethylbenzene. This research helps in understanding the influences of different substituents on reaction rates and mechanisms (Villalba et al., 2018).
Development of Novel Materials
The compound also finds use in the development of novel materials. An example includes its role in the synthesis of polystyrene macromonomers with boronic acid propanediol diester functionality. These macromonomers are then employed in Suzuki coupling reactions to produce polyphenylenes with unique properties, such as high solubility in organic solvents and distinct thermal behaviors (Cianga & Yagcı, 2001).
Ligand Synthesis and Chemical Reactivity
Research has also been conducted on the synthesis of ligands and their reactivity, using derivatives of 2,5-dimethyl-1,4-dibromomethylbenzene. These studies explore the synthesis of various hydrocarbons and their potential applications in chemical reactions, including the formation of diyl radicals and their subsequent transformations (Dahrouch et al., 2001).
Safety And Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
properties
IUPAC Name |
2,5-dibromo-1,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGKGMZLZIPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374145 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-1,3-dimethylbenzene | |
CAS RN |
100189-84-2 | |
Record name | 2,5-dibromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30374145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2,6-dimethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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